A-Z Guide to 4-(4-Benzyloxyphenyl)benzeneboronic Acid: Synthesis, Applications, and Protocols for Advanced Drug Discovery
A-Z Guide to 4-(4-Benzyloxyphenyl)benzeneboronic Acid: Synthesis, Applications, and Protocols for Advanced Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-(4-Benzyloxyphenyl)benzeneboronic acid, a critical building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, key synthetic applications with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and detailed, field-tested experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the construction of complex biaryl structures inherent to numerous pharmacologically active agents and advanced materials.
Compound Profile and Physicochemical Properties
4-(4-Benzyloxyphenyl)benzeneboronic acid is a bifunctional organic compound featuring a boronic acid group and a benzyloxy-protected phenol. This structure makes it an exceptionally stable and versatile reagent for creating carbon-carbon bonds. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed in later synthetic steps if a free hydroxyl group is required for downstream functionalization or as a key pharmacophore.
The compound typically presents as a white to off-white crystalline solid and is integral to synthetic strategies aiming to build complex molecular architectures.[1][2] Its CAS Number is 146631-00-7 .[3][4][5]
Table 1: Physicochemical Data for 4-(4-Benzyloxyphenyl)benzeneboronic acid
| Property | Value | Source(s) |
| CAS Number | 146631-00-7 | [3][4][5] |
| Molecular Formula | C₁₉H₁₇BO₃ | [6] |
| Molecular Weight | 304.15 g/mol | [6] |
| IUPAC Name | [4-(4-Benzyloxyphenyl)phenyl]boronic acid | [5] |
| Appearance | White to off-white powder/crystals | [6] |
| Melting Point | 198-204 °C | [6] |
| Purity | Typically ≥95% | [3] |
| SMILES | OB(O)c1ccc(cc1)c2ccc(OCC3=CC=CC=C3)cc2 | [4][5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids are indispensable in modern organic chemistry, largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[9][10] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide range of functional groups, high yields, and the low toxicity of its boron-containing byproducts.[7][11]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][12]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[9][10]
-
Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[9][13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[9][10]
Applications in Drug Discovery and Materials Science
The biaryl motif constructed using 4-(4-Benzyloxyphenyl)benzeneboronic acid is a privileged structure in medicinal chemistry. It is a core component of molecules designed as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) and as inverse agonists for nuclear receptors like RORγt, which are targets for various cancers and autoimmune diseases, respectively.[14][15]
Beyond pharmaceuticals, this compound is used in materials science to synthesize novel liquid crystals and advanced polymers where the rigid biaryl core contributes to desirable thermal and electronic properties.[1][2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, field-proven protocol for the coupling of 4-(4-Benzyloxyphenyl)benzeneboronic acid with a generic aryl bromide.
Objective: To synthesize 4-Benzyloxy-4'-methylbiphenyl.
Reaction Scheme: 4-(4-Benzyloxyphenyl)benzeneboronic acid + 4-Bromotoluene → 4-Benzyloxy-4'-methylbiphenyl
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-(4-Benzyloxyphenyl)benzeneboronic acid | 146631-00-7 | 304.15 | 304 mg | 1.0 |
| 4-Bromotoluene | 106-38-7 | 171.04 | 205 mg | 1.2 |
| Pd(PPh₃)₄ (Catalyst) | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) (Base) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| Toluene (Solvent) | 108-88-3 | - | 8 mL | - |
| Ethanol (Solvent) | 64-17-5 | - | 2 mL | - |
| Water (Solvent) | 7732-18-5 | - | 2 mL | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Benzyloxyphenyl)benzeneboronic acid (304 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Causality Insight: Using a slight excess of the aryl halide can help drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to form the boronate, which is necessary for the transmetalation step.[13]
-
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition & Degassing: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality Insight: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing is a critical step to ensure catalyst longevity and reaction efficiency. The mixed solvent system ensures all reactants are soluble.
-
-
Reaction Execution: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting materials indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (3x20 mL).
-
Combine the organic layers, wash with brine (1x20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Self-Validation: Proper phase separation and a clear organic layer after drying are indicators of a successful workup.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the pure product.
-
Safety and Handling
As with all laboratory reagents, proper safety precautions must be observed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[4]
-
Handling: Always handle in a well-ventilated fume hood. Store in a cool, dry place, sealed from moisture, as boronic acids can undergo dehydration to form boroxines.[6]
Conclusion
4-(4-Benzyloxyphenyl)benzeneboronic acid is a high-value, versatile reagent essential for constructing the biaryl scaffolds that are prevalent in drug discovery and materials science. A thorough understanding of its properties and its application in robust, well-optimized protocols like the Suzuki-Miyaura coupling is fundamental for any research program focused on the synthesis of complex organic molecules. Its stability, reliability, and broad applicability ensure its continued importance in the field of synthetic chemistry.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734314, 4-Benzyloxy-phenylboronic acid. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 4-Benzyloxybenzeneboronic acid | 146631-00-7. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). [4-(BENZYLOXY)PHENYL]BORONIC ACID | CAS 146631-00-7. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22391977, 4-(Aminosulphonyl)benzeneboronic acid. Retrieved from [Link]
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- He, Y., et al. (2016). Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. Acta Pharmacologica Sinica, 37(11), 1501–1511.
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Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]
- Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2745-2754.
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PrepChem.com. (n.d.). Synthesis of 3-benzyloxybenzeneboronic acid. Retrieved from [Link]
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- Wang, Y., et al. (2010). New synthesis process for the synthesis of ezetimibe. Chinese Journal of Medicinal Chemistry, 20(4), 305-308.
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